4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound with significant applications in chemical research and drug development. Its molecular formula is CHFNO, and it has a molecular weight of 260.21 g/mol. This compound features a pyrrolo[2,3-b]pyridine core structure, which is known for its biological activity and utility in medicinal chemistry. The compound is characterized by the presence of a trifluoromethyl group, which enhances its pharmacological properties, and dimethoxymethyl substituents that contribute to its reactivity and stability .
This compound can be sourced from various chemical suppliers, such as BenchChem and Avantor, which provide it for research purposes. It falls under the classification of heterocyclic compounds, specifically pyrrolopyridines, which are recognized for their diverse biological activities including anti-inflammatory and anticancer properties. The compound's CAS number is 1261365-40-5, and it is cataloged in databases like PubChem and EPA DSSTox for its biochemical properties and potential applications .
The synthesis of 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic reactions. One effective method includes the use of trifluoromethylation techniques that incorporate trifluoromethyl groups into the molecular structure. Recent advancements have highlighted novel synthetic routes that utilize catalytic systems to enhance yield and selectivity.
The synthesis may begin with the formation of the pyrrole ring through cyclization reactions involving suitable precursors such as substituted anilines and α,β-unsaturated carbonyl compounds. Subsequent steps often involve functional group transformations to introduce the dimethoxymethyl group via alkylation or etherification reactions. The trifluoromethyl group can be introduced using trifluoromethylating agents under controlled conditions to ensure high reactivity while minimizing side reactions .
The molecular structure of 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine consists of a fused bicyclic system with distinct substituents:
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can participate in various chemical reactions due to its functional groups:
The compound's reactivity can be exploited in coupling reactions where it acts as a building block for larger molecular frameworks. Additionally, its stability allows it to serve as an intermediate in multi-step syntheses involving other heterocycles or biologically active compounds .
The mechanism of action for 4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine primarily involves its interaction with various biological targets such as enzymes or receptors. The trifluoromethyl group enhances binding affinity through hydrophobic interactions.
Studies have shown that compounds with similar structures exhibit inhibitory effects on specific enzymes involved in inflammatory pathways. For instance, preliminary data indicate potential activity against cyclooxygenase enzymes (COX), which are critical in mediating inflammatory responses .
Relevant property data include melting point range and boiling point specifics which are crucial for practical applications in laboratory settings .
4-(Dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine has notable applications in:
Research continues to explore its potential as a lead compound for novel therapeutics given its unique properties and biological activities .
The 1H-pyrrolo[2,3-b]pyridine scaffold (7-azaindole) has emerged as a privileged heterocyclic system in kinase inhibitor development due to its ability to form critical hydrogen bonds with kinase hinge regions. This bicyclic nitrogen-rich structure offers distinct electronic and steric properties compared to purine-based scaffolds, enabling enhanced selectivity and optimized binding interactions. Its significance is highlighted in diverse kinase targets, including TNIK (Traf2- and Nck-interacting kinase) and AAK1 (AP-2-associated protein kinase 1). For TNIK inhibitors—a target implicated in cancer and inflammatory pathways—scaffold derivatives have achieved remarkable sub-nanomolar IC50 values (<1 nM) [2] [4]. Similarly, 3-heteroaryl-substituted pyrrolo[2,3-b]pyridines demonstrate low-nanomolar potency against AAK1, showing broad-spectrum antiviral activity against dengue and Venezuelan equine encephalitis viruses [6]. The scaffold’s versatility facilitates substitutions at C-3, C-5, and N-1 positions, enabling tailored interactions within kinase ATP-binding pockets while maintaining favorable physicochemical properties [6] [7].
Table 1: Kinase Inhibitors Based on 1H-Pyrrolo[2,3-b]pyridine Scaffold
Kinase Target | Biological Role | Potency (IC50) | Therapeutic Area |
---|---|---|---|
TNIK | Regulates Wnt signaling | <1 nM | Oncology, Inflammation |
AAK1 | Modulates clathrin-mediated endocytosis | 4–108 nM | Neuropathic pain, Antiviral |
IGF-1R | Insulin-like growth factor receptor | Variable | Oncology |
The trifluoromethyl (–CF3) and dimethoxymethyl (–CH(OCH3)2) groups in 4-(dimethoxymethyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine exemplify rational design strategies to optimize drug-like properties. The –CF3 group at C-5 enhances metabolic stability, membrane permeability, and binding affinity through hydrophobic interactions and electron-withdrawing effects [1] [3] [6]. Concurrently, the dimethoxymethyl moiety at C-4 acts as a polar, sterically manageable substituent that can modulate solubility and serve as a synthetic handle for further derivatization. This group’s ether oxygen atoms may participate in hydrogen bonding or dipole interactions within target binding sites. The compound’s molecular formula (C11H11F3N2O2) and SMILES string (COC(OC)c1c(cnc2[nH]ccc12)C(F)(F)F
) [1] [3] reflect a balanced molecular weight (260.22 g/mol) suitable for lead optimization. Such strategic functionalization aligns with broader medicinal chemistry trends where trifluoromethyl groups improve bioavailability and dimethoxymethyl groups enhance solubility—critical for kinase inhibitors requiring cellular penetration [5] [7].
Table 2: Physicochemical Impact of Key Substituents
Substituent | Key Properties | Role in Bioactivity |
---|---|---|
Trifluoromethyl (–CF3) | High lipophilicity (LogP +0.9), metabolic stability | Enhances target binding via hydrophobic interactions |
Dimethoxymethyl (–CH(OMe)2) | Moderate polarity, H-bond acceptor capacity | Improves solubility; offers synthetic flexibility |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2